molecular formula C10H12FNO2 B070952 Ethyl 4-amino-2-fluoro-3-methylbenzoate CAS No. 194804-83-6

Ethyl 4-amino-2-fluoro-3-methylbenzoate

Cat. No. B070952
Key on ui cas rn: 194804-83-6
M. Wt: 197.21 g/mol
InChI Key: NRAJWJYFZLNRMQ-UHFFFAOYSA-N
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Patent
US06025370

Procedure details

In 40 ml of ethanol was dissolved 2.00 g of ethyl 4-azido-2-fluoro-3-methylbenzoate, followed by adding thereto 0.40 g of 5% palladium-carbon, and the resulting mixture was stirred at room temperature for 5 hours under a hydrogen atmosphere. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by a column chromatography (eluent; toluene:ethyl acetate=10:1) to obtain 0.75 g of ethyl 4-amino-2-fluoro-3-methylbenzoate as colorless crystals.
Name
ethyl 4-azido-2-fluoro-3-methylbenzoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:14]=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([F:15])[C:5]=1[CH3:16])=[N+]=[N-]>C(O)C.[C].[Pd]>[NH2:1][C:4]1[CH:14]=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([F:15])[C:5]=1[CH3:16] |f:2.3|

Inputs

Step One
Name
ethyl 4-azido-2-fluoro-3-methylbenzoate
Quantity
2 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=C(C(=C(C(=O)OCC)C=C1)F)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium-carbon
Quantity
0.4 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a column chromatography (eluent; toluene:ethyl acetate=10:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C(=O)OCC)C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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